3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
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Overview
Description
3,5-dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester is an aromatic ketone.
Scientific Research Applications
Chemical Reactions and Rearrangements
One aspect of research on this compound involves chemical reactions and rearrangements. Kim (1986) studied the treatment of related compounds under various conditions, leading to the formation of multiple products through rearrangement processes (Kim, 1986).
Formation of Derivatives and Intermediates
The compound serves as a basis for the synthesis of various derivatives. Bitha et al. (1988) demonstrated the cyclocondensation of related pyrimidinones with specific agents to form novel esters, showcasing the compound's role in forming structurally unique intermediates (Bitha, Hlavka, & Lin, 1988).
Enzymatic Reactions and Stereochemistry
The compound's derivatives were used in enzymatic reactions to study stereoselectivity. Sobolev et al. (2002) synthesized variants of the compound and observed their hydrolysis by Candida rugosa lipase, contributing to the understanding of enantioselective reactions (Sobolev et al., 2002).
Synthesis of Isoxazolecarboxylates
Research by Schenone et al. (1991) focused on synthesizing isoxazolecarboxylates from related compounds, highlighting the versatility of this chemical structure in forming diverse esters (Schenone, Fossa, & Menozzi, 1991).
Polyamide Synthesis
Another application is in the synthesis of polyamides, where derivatives of the compound were used. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, showing the compound's utility in polymer chemistry (Hattori & Kinoshita, 1979).
Molecular Structure and Aggregation
Nagarajaiah and Begum (2014) conducted studies on structural modifications leading to changes in supramolecular aggregation, providing insights into the conformational features of related compounds (Nagarajaiah & Begum, 2014).
Properties
Molecular Formula |
C16H20N4O6 |
---|---|
Molecular Weight |
364.35 g/mol |
IUPAC Name |
[2-(4-amino-1-methyl-2,6-dioxo-3-propylpyrimidin-5-yl)-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-5-6-20-13(17)12(14(22)19(4)16(20)24)10(21)7-25-15(23)11-8(2)18-26-9(11)3/h5-7,17H2,1-4H3 |
InChI Key |
AAHZIIKQJCMENQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=C(ON=C2C)C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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